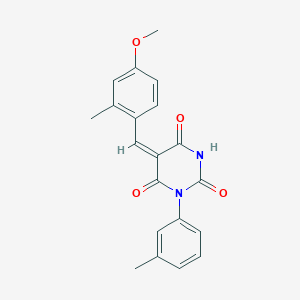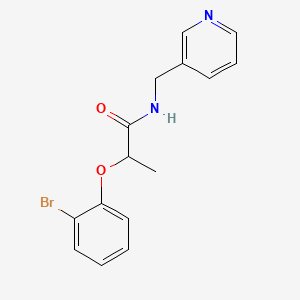![molecular formula C15H18ClN5O B5088802 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine has been found to exhibit significant biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory properties. The compound has also been found to exhibit low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent.
Advantages and Limitations for Lab Experiments
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potential as an anti-cancer agent. The compound has been found to exhibit significant activity against certain types of cancer cells and has been studied for its potential as an anti-cancer drug. However, one of the major limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine. One of the major future directions is the development of more efficient synthesis methods for the compound. Another future direction is the study of the compound's potential as an anti-cancer drug in vivo. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine involves a multi-step process. The first step involves the synthesis of 2-chlorobenzyl alcohol, which is then converted to 2-chlorobenzyl azide. The azide is then reacted with 4-methylpiperazine to form the desired product, 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine. The synthesis method has been optimized to yield high purity and high yield of the desired product.
Scientific Research Applications
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine has been studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has been found to exhibit significant activity against certain types of cancer cells and has been studied for its potential as an anti-cancer agent.
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-19-6-8-20(9-7-19)15(22)14-11-21(18-17-14)10-12-4-2-3-5-13(12)16/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATUDESJAFHCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)


![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)